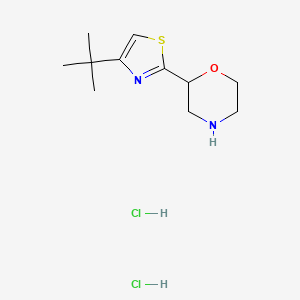

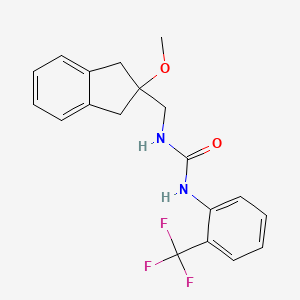

![molecular formula C17H20N2 B2662614 2-(1-金刚烷基)咪唑并[1,2-a]吡啶 CAS No. 159324-72-8](/img/structure/B2662614.png)

2-(1-金刚烷基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学研究应用

Anticancer Agents

2-(1-Adamantyl)imidazo[1,2-a]pyridine: has shown significant potential as a scaffold for developing covalent inhibitors targeting cancer cells. Researchers have synthesized derivatives that act as potent inhibitors for specific cancer mutations, such as KRAS G12C . These compounds have demonstrated efficacy in preclinical models, suggesting their potential as lead compounds for treating intractable cancers.

Antituberculosis Agents

This compound class has been explored for its activity against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The imidazo[1,2-a]pyridine scaffold has been recognized for its broad-spectrum antimicrobial properties, making it a promising candidate in the ongoing search for new TB treatments.

Antiviral Agents

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. These compounds have shown activity against various viruses, including those responsible for significant human diseases. Their ability to inhibit viral replication makes them valuable in the development of new antiviral therapies .

Antimicrobial Agents

Beyond TB, 2-(1-Adamantyl)imidazo[1,2-a]pyridine derivatives have been studied for their broader antimicrobial activities. They have shown effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents in the fight against resistant infections .

Optoelectronic Devices

In materials science, imidazo[1,2-a]pyridine derivatives have been utilized in the development of optoelectronic devices. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices . These compounds contribute to advancements in technology by improving the efficiency and performance of these devices.

Sensors and Imaging

The luminescent properties of imidazo[1,2-a]pyridine derivatives have been harnessed in the development of sensors and imaging agents. These compounds can be used in confocal microscopy and other imaging techniques to detect and visualize biological processes at the molecular level . Their high sensitivity and specificity make them valuable tools in biomedical research.

Each of these applications demonstrates the versatility and potential of 2-(1-Adamantyl)imidazo[1,2-a]pyridine in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents

未来方向

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their potential applications in medicinal chemistry and material science are expected to be the future directions .

属性

IUPAC Name |

2-(1-adamantyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHAIQRWKAVTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

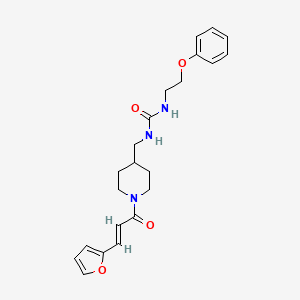

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

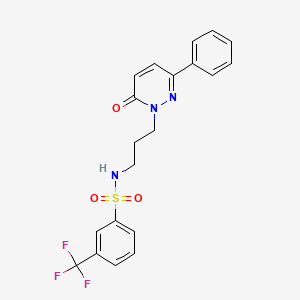

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

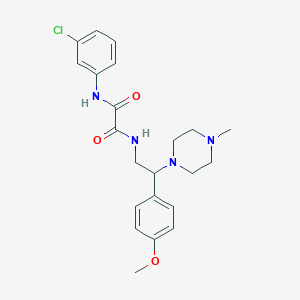

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)